molecular formula C8H8ClFO4S B1284771 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 656806-43-8

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No. B1284771
M. Wt: 254.66 g/mol
InChI Key: MTCNVXSVITXLCE-UHFFFAOYSA-N
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Patent
US07144890B2

Procedure details

To a suspension of sulfur trioxide N,N-dimethylformamide complex (4.108 g, 27 mmol) in 1,2-dichloroethane was added 4-fluoroveratrole (3.49 g, 22 mmol) dropwise. The mixture was slowly heated to 85° C. in an oil bath. After 2.5 h, the solids had dissolved to afford a golden yellow solution. A trace of starting material was still present and heating was continued for a further 4.5 h. The oil bath was removed and thionyl chloride (1.95 ml, 27 mmol) added dropwise. The mixture was heated 4 h at 85° C. and allowed to cool to room temperature. The solution was poured into water and extracted with dichloromethane (3×50 ml), the combined organics washed with water, dried over magnesium sulfate and evaporated. Remaining traces of N,N-dimethylformamide were removed azeotropically with toluene to afford the product as an off-white solid that was used without further purification.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[S:12]([Cl:15])(Cl)=[O:13].[OH2:16]>ClCCCl>[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][C:7]=1[S:12]([Cl:15])(=[O:13])=[O:16]

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
FC=1C=C(C(=CC1)OC)OC
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the solids had dissolved
CUSTOM
Type
CUSTOM
Details
to afford a golden yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for a further 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated 4 h at 85° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
WASH
Type
WASH
Details
the combined organics washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Remaining traces of N,N-dimethylformamide were removed azeotropically with toluene

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OC)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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